3-Methyl-2-methylene-1-butanol
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Overview
Description
3-Methyl-2-methylene-1-butanol is an organic compound with the molecular formula C6H12O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a methylene group. This compound is known for its unique structure, which includes a methylene group adjacent to a methyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-methylene-1-butanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-methyl-1-butene. This method includes the addition of borane (BH3) to the double bond of 3-methyl-1-butene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
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Hydroboration: : [ \text{3-Methyl-1-butene} + \text{BH}_3 \rightarrow \text{Organoborane intermediate} ]
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Oxidation: : [ \text{Organoborane intermediate} + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of isoprene. This process involves the selective hydrogenation of isoprene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-methylene-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 3-Methyl-2-methylene-1-butanal, 3-Methyl-2-methylene-1-butanoic acid
Reduction: 3-Methyl-2-methylene-1-butane
Substitution: 3-Methyl-2-methylene-1-chlorobutane
Scientific Research Applications
3-Methyl-2-methylene-1-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-methylene-1-butanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, making it a versatile molecule in biochemical processes. In enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-butanol:
2-Methyl-1-butanol: Another isomer with a different arrangement of the carbon chain.
3-Methyl-2-butanol: Similar but with a different position of the hydroxyl group.
Uniqueness
3-Methyl-2-methylene-1-butanol is unique due to the presence of both a methylene group and a hydroxyl group, which imparts distinct chemical reactivity and versatility in various applications. Its structure allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C6H12O |
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Molecular Weight |
100.16 g/mol |
IUPAC Name |
3-methyl-2-methylidenebutan-1-ol |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3)4-7/h5,7H,3-4H2,1-2H3 |
InChI Key |
OHCLSNSCCQEQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)CO |
Origin of Product |
United States |
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